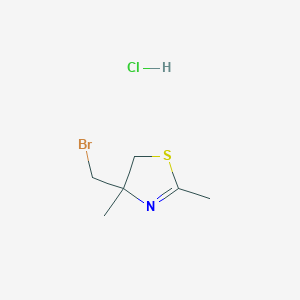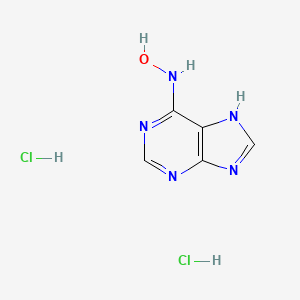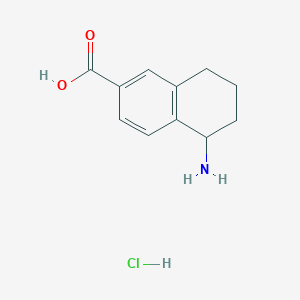![molecular formula C21H23N5O3 B2388271 3-(1-(6-异丙氧基烟酰基)哌啶-4-基)吡啶并[2,3-d]嘧啶-4(3H)-酮 CAS No. 2034224-95-6](/img/structure/B2388271.png)
3-(1-(6-异丙氧基烟酰基)哌啶-4-基)吡啶并[2,3-d]嘧啶-4(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(6-isopropoxynicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is fused with a piperidine ring and a nicotinoyl moiety, making it a unique and interesting molecule for scientific research.
科学研究应用
3-(1-(6-isopropoxynicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
作用机制
- ERK5 is a serine/threonine kinase that plays a crucial role in cellular signal transduction. It integrates various extracellular signals and regulates downstream processes such as proliferation, differentiation, apoptosis, and cell survival .
- However, interestingly, despite inhibiting ERK5, BAY-885 does not exhibit significant antiproliferative effects in various cell models. This discrepancy highlights the complexity of ERK5 signaling and the need for further investigation .
- BAY-885 disrupts this pathway by inhibiting ERK5, affecting downstream gene expression and cellular processes .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
准备方法
The synthesis of 3-(1-(6-isopropoxynicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidine core and the subsequent attachment of the piperidine and nicotinoyl groups. One common method involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents, followed by cyclization reactions . The use of microwave irradiation and specific catalysts, such as iodine, can significantly enhance the reaction efficiency and reduce the reaction time .
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Cyclization: The formation of fused ring systems through cyclization reactions is a key step in its synthesis.
相似化合物的比较
Similar compounds include other pyrido[2,3-d]pyrimidines and their derivatives, such as:
4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines: These compounds also exhibit biological activity and are used in the development of new drugs.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their anticancer properties and ability to inhibit specific enzymes.
Fused [1,2,3]triazolo[4ʹ,5ʹ4,5]pyrido[2,3-d]pyrimidine derivatives: These compounds have shown promising inhibitory activity against tyrosine kinases and are being explored as potential anticancer agents.
3-(1-(6-isopropoxynicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one stands out due to its unique structure and the presence of the isopropoxynicotinoyl group, which may contribute to its distinct biological activities and potential therapeutic applications.
属性
IUPAC Name |
3-[1-(6-propan-2-yloxypyridine-3-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-14(2)29-18-6-5-15(12-23-18)20(27)25-10-7-16(8-11-25)26-13-24-19-17(21(26)28)4-3-9-22-19/h3-6,9,12-14,16H,7-8,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYCBUIUOMWDRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2388189.png)

![3-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2388191.png)



![N-(2-chloro-6-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2388196.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2388198.png)


![13-Ethyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2388202.png)


